Fluorescent red 630

概要

説明

Fluorescent red 630 is a novel fluorescent dye designed for excitation by red lasers, such as helium-neon lasers at 633 nm and diode lasers ranging from 635 to 650 nm . The chromophore responsible for its absorption maximum is based on a bridged hemicyanine structure . This compound exhibits a relatively low fluorescence quantum yield in aqueous media, but its signal intensity can increase significantly when coupled to target molecules .

準備方法

Synthetic Routes and Reaction Conditions

Fluorescent red 630 is synthesized through a series of chemical reactions involving the formation of a bridged hemicyanine chromophore . The synthesis typically involves the reaction of specific amines with reactive intermediates under controlled conditions to form the desired fluorescent dye . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and specific temperature controls to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures . The process includes the purification of the final product through techniques such as chromatography to achieve the required fluorescence properties and purity levels .

化学反応の分析

Types of Reactions

Fluorescent red 630 primarily undergoes coupling reactions with amines . These reactions are facilitated by the presence of reactive groups in the dye, allowing it to form stable conjugates with target molecules .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include amines and solvents like DMF . The reactions are typically carried out at controlled temperatures to ensure the stability and efficiency of the coupling process .

Major Products Formed

The major products formed from the reactions of this compound are conjugates with proteins, nucleic acids, and other biomolecules . These conjugates exhibit enhanced fluorescence properties, making them useful for various applications in scientific research .

科学的研究の応用

Chemistry

Fluorescent Red 630 is utilized as a fluorescent probe in chemical research to detect specific reactions and interactions. Its ability to form conjugates with biomolecules enhances the study of reaction mechanisms and molecular interactions.

Biology

In biological research, this compound serves as a crucial tool for fluorescence microscopy. It allows researchers to visualize cellular structures and processes, enabling detailed studies of cellular dynamics and interactions. Its compatibility with red laser excitation makes it particularly valuable in live-cell imaging.

Medicine

The compound is employed in diagnostic assays and imaging techniques to detect diseases. Its fluorescent properties facilitate the visualization of pathological changes in tissues, making it useful in cancer diagnostics and monitoring treatment responses.

Industrial Applications

This compound finds applications in the development of fluorescent materials used in various industries. For example, it is utilized in creating DNA arrays on glass slides for genomic studies, enhancing the efficiency of genetic analysis.

Case Study 1: Cellular Imaging

A study demonstrated the use of this compound in live-cell imaging to track protein localization within cellular compartments. The dye's high photostability allowed for extended observation periods without significant photobleaching, providing clear insights into dynamic cellular processes.

Case Study 2: Diagnostic Applications

In a clinical setting, this compound was incorporated into a diagnostic assay for cancer detection. The assay utilized the dye's fluorescence to identify tumor markers in patient samples, achieving high sensitivity and specificity compared to traditional methods.

Case Study 3: Industrial Use in Genomics

This compound was applied in the development of a DNA microarray platform. Researchers successfully demonstrated that the dye could be used to label DNA probes effectively, facilitating high-throughput screening of genetic variations.

作用機序

The mechanism by which Fluorescent red 630 exerts its effects involves the excitation of the bridged hemicyanine chromophore by red lasers . Upon excitation, the dye emits fluorescence at a specific wavelength, which can be detected and measured . The binding of this compound to target molecules enhances its fluorescence quantum yield, making it a valuable tool for various analytical and imaging applications .

類似化合物との比較

Fluorescent red 630 can be compared with other similar compounds, such as:

Rhodamine dyes: These dyes also exhibit strong fluorescence and are used in similar applications.

Texas Red dyes: Known for their long-wavelength fluorescence, these dyes are used in biological imaging.

BODIPY dyes: These dyes offer high photostability and are used in various fluorescence-based applications.

This compound stands out due to its specific excitation by red lasers and its ability to form highly fluorescent conjugates with target molecules .

生物活性

Fluorescent Red 630, often referred to as BDY 630-X, is a BODIPY (boron-dipyrromethene) dye known for its high fluorescence quantum yield and application in biological labeling. This article explores its biological activity, including its mechanisms, applications in cellular imaging, and relevant case studies.

BDY 630-X exhibits strong fluorescence properties, making it suitable for various biological applications. Its absorption maximum is typically around 630 nm, which allows for effective excitation with minimal background interference from biological samples. The photophysical properties include:

- High fluorescence quantum yield : This enhances the signal during imaging.

- Stability : BDY 630-X is resistant to photobleaching, allowing for prolonged observation in live-cell imaging.

The mechanism of action primarily involves the interaction of the dye with biological molecules, facilitating the labeling of amine groups in proteins and other biomolecules. This property enables researchers to track cellular processes with high specificity.

1. Cellular Imaging

This compound is widely used in cellular imaging techniques such as:

- Fluorescence microscopy : It allows visualization of cellular structures and dynamics.

- Flow cytometry : The dye's distinct spectral properties enable the differentiation of cell populations based on fluorescence intensity.

2. Protein Labeling

The dye can be conjugated to antibodies or other proteins, allowing for targeted imaging of specific cellular components. This application is crucial in studies involving protein interactions and localization within cells.

Case Study 1: Monitoring Calcium Flux

A study developed new red fluorescent calcium indicators, including Calbryte 630, which demonstrated the utility of red fluorescent dyes in monitoring calcium ion flux in living cells. The findings indicated that these indicators provided a reliable method for studying calcium dynamics, essential for understanding various physiological processes .

Case Study 2: Chloride-Sensitive Probes

Research on chloride-sensitive red fluorescent proteins derived from Entacmaea quadricolor highlighted the importance of red-emitting dyes in measuring intracellular chloride concentrations. The study utilized mBeRFP, a variant that exhibited significant sensitivity to chloride ions, showcasing how red fluorescent proteins can be optimized for specific ion detection .

Research Findings

Recent studies have focused on the optimization of fluorescent proteins and dyes to enhance their biological applications. Key findings include:

- Mutagenesis Techniques : Site-directed mutagenesis has been employed to improve the affinity of red fluorescent proteins for specific ions, leading to more effective biosensors .

- Photodynamics : Research has shown that conformational changes around the chromophore contribute to the photodynamics of these proteins, affecting their fluorescence behavior under different conditions .

Data Tables

The following table summarizes key properties and findings related to this compound and its derivatives:

| Property/Indicator | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Application |

|---|---|---|---|---|

| BDY 630-X | 630 | 640 | High | Protein labeling |

| Calbryte 630 | 590 | 610 | Moderate | Calcium flux monitoring |

| mBeRFP | Varies | ~620 | Variable | Chloride sensing |

特性

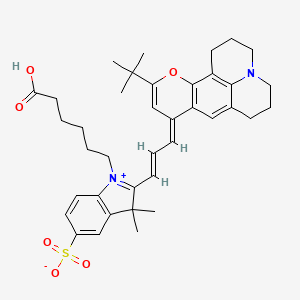

IUPAC Name |

2-[(E,3E)-3-(4-tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O6S/c1-37(2,3)33-23-25(29-22-26-13-10-19-39-20-11-14-28(35(26)39)36(29)46-33)12-9-15-32-38(4,5)30-24-27(47(43,44)45)17-18-31(30)40(32)21-8-6-7-16-34(41)42/h9,12,15,17-18,22-24H,6-8,10-11,13-14,16,19-21H2,1-5H3,(H-,41,42,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNKYHHWGYBOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421735 | |

| Record name | Fluorescent red 630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375395-99-6 | |

| Record name | Fluorescent red 630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。